5-Fluoro-2-(methylsulfonyl)benzonitrile
Overview
Description
5-Fluoro-2-(methylsulfonyl)benzonitrile: is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitrile group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzonitrile in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2-(methylsulfonyl)benzonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Fluoro-2-(methylsulfonyl)benzonitrile can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Sulfone derivatives are the major products of oxidation reactions.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylsulfonyl)benzonitrile is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulfonyl)benzonitrile depends on its specific application. In chemical reactions, the presence of the fluorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the benzonitrile core, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
5-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylsulfonyl group.
2-(Methylsulfonyl)benzonitrile: Similar structure but lacks the fluorine atom.
Uniqueness: 5-Fluoro-2-(methylsulfonyl)benzonitrile is unique due to the combination of the fluorine and methylsulfonyl groups, which impart distinct chemical properties. The presence of both electron-withdrawing groups can significantly influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
5-fluoro-2-methylsulfonylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHWTBKKGIZKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.